molecular formula C16H13ClN2O B5722652 3-(3-CHLOROPHENYL)-6-METHYL-4-METHYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-2-ONE

3-(3-CHLOROPHENYL)-6-METHYL-4-METHYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-2-ONE

Cat. No.: B5722652
M. Wt: 284.74 g/mol
InChI Key: MZUUYLCLNODIFD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-amino-3-methylbenzoic acid under acidic conditions to form the intermediate product. This intermediate is then cyclized using a suitable dehydrating agent to yield the final quinazolinone compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinazolinone products.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one
  • 3-(3-Bromophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one
  • 3-(3-Fluorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one

Uniqueness

What sets 3-(3-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3-chlorophenyl group, in particular, can enhance its binding affinity and specificity in medicinal applications .

Properties

IUPAC Name

3-(3-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-6-7-15-14(8-10)11(2)19(16(20)18-15)13-5-3-4-12(17)9-13/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUUYLCLNODIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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